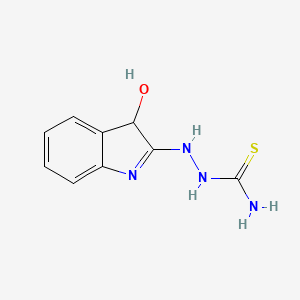
2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide typically involves the reaction of 3-hydroxyindole with hydrazinecarbothioamide under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound has shown potential in biological studies due to its structural similarity to natural indole compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological targets.
Industry: It is used in the development of corrosion inhibitors for mild steel in acidic environments.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide involves its interaction with various molecular targets. The indole ring allows it to bind to specific receptors and enzymes, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Indol-3-yl)acetohydrazide
- 4-(1H-Indol-3-yl)butanehydrazide
- 5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide
Uniqueness
2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide is unique due to the presence of both a hydroxy group and a hydrazinecarbothioamide moiety on the indole ring. This unique structure allows it to participate in a wider range of chemical reactions and interact with different biological targets compared to other indole derivatives .
Propiedades
Número CAS |
63245-00-1 |
|---|---|
Fórmula molecular |
C9H10N4OS |
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
[(3-hydroxy-3H-indol-2-yl)amino]thiourea |
InChI |
InChI=1S/C9H10N4OS/c10-9(15)13-12-8-7(14)5-3-1-2-4-6(5)11-8/h1-4,7,14H,(H,11,12)(H3,10,13,15) |
Clave InChI |
WIFKQYWGYFXGMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C(=N2)NNC(=S)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)
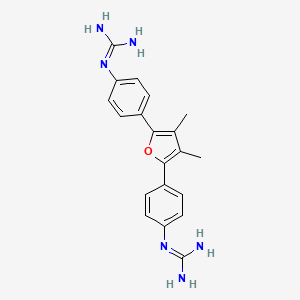

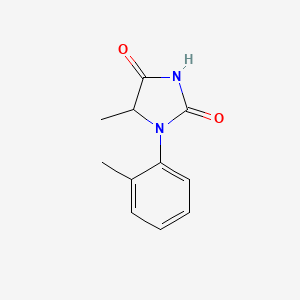
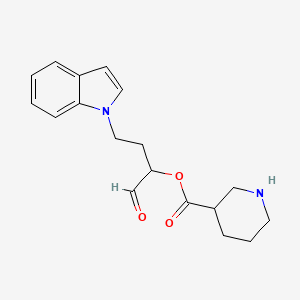
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)

![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
![3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904336.png)

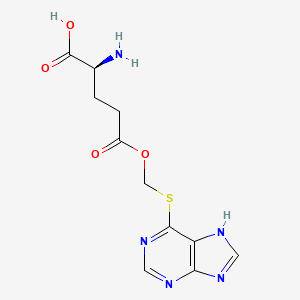
![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)

![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
